molecular formula C41H60O11 B12348838 (1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one

(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one

Cat. No.: B12348838
M. Wt: 728.9 g/mol
InChI Key: ZBVWYDMYMRLKIV-DQDVCMNESA-N
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Description

The compound (1’R,2R,3S,4’S,6S,8’R,10’Z,12’S,13’S,14’Z,20’R,21’R,24’S)-2-[(2S)-butan-2-yl]-21’,24’-dihydroxy-12’-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11’,13’,22’-tetramethylspiro[2,3-dihydropyran-6,6’-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2’-one is a complex organic molecule with a unique structure. This compound is characterized by multiple chiral centers, hydroxyl groups, and a spirocyclic framework, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the spirocyclic core, introduction of hydroxyl groups, and stereoselective reactions to ensure the correct configuration of chiral centers. Common synthetic methods may include:

    Aldol Condensation: To form carbon-carbon bonds.

    Hydroxylation: To introduce hydroxyl groups.

    Spirocyclization: To form the spirocyclic structure.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of reaction conditions to maximize yield and purity. This may involve:

    Catalysis: Using catalysts to increase reaction rates.

    Purification: Techniques like chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with others.

Common Reagents and Conditions

    Oxidizing Agents: Such as PCC (Pyridinium chlorochromate) for oxidation.

    Reducing Agents: Such as NaBH4 (Sodium borohydride) for reduction.

    Substitution Reagents: Such as halides for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of hydroxyl groups would yield ketones or aldehydes.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a chiral catalyst in asymmetric synthesis.

Biology

In biology, it might be studied for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine

In medicine, this compound could be investigated for its therapeutic potential, such as anti-inflammatory or anticancer properties.

Industry

In industry, it might be used in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Properties

Molecular Formula

C41H60O11

Molecular Weight

728.9 g/mol

IUPAC Name

(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one

InChI

InChI=1S/C41H60O11/c1-9-22(2)37-25(5)15-16-40(52-37)20-30-18-29(51-40)14-13-24(4)36(50-33-19-32(46-8)35(43)27(7)48-33)23(3)11-10-12-28-21-47-38-34(42)26(6)17-31(39(44)49-30)41(28,38)45/h10-13,15-17,22-23,25,27,29-38,42-43,45H,9,14,18-21H2,1-8H3/b11-10-,24-13-,28-12?/t22-,23-,25-,27-,29+,30-,31-,32-,33-,34+,35-,36-,37+,38+,40+,41+/m0/s1

InChI Key

ZBVWYDMYMRLKIV-DQDVCMNESA-N

Isomeric SMILES

CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(\[C@H]([C@H](/C=C\C=C4CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)/C)C

Canonical SMILES

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)C

Origin of Product

United States

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